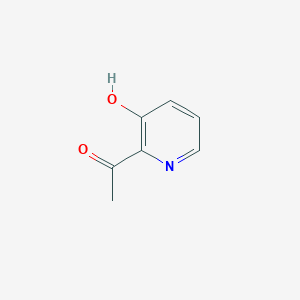

1-N-甲基-6-硝基苯-1,2-二胺

描述

Synthesis Analysis

Synthesis of nitrobenzene derivatives can involve the substitution reactions under specific conditions. For instance, the reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure can produce cyclization products and substituted products depending on the diamine used (Ibata, Zou, & Demura, 1995). These reactions can vary significantly based on the reactants and conditions employed.

Molecular Structure Analysis

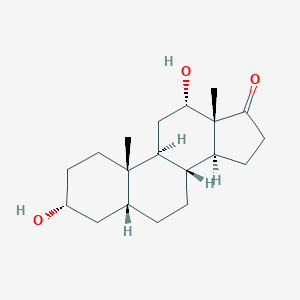

The molecular structure of nitrobenzene derivatives can be elucidated using techniques like X-ray crystallography. Studies have shown various molecular conformations and hydrogen bonding patterns, as seen in different nitrobenzene diamine derivatives (Payne et al., 2010). These structural analyses are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives can include substitutions and cyclizations, significantly influenced by the structure and substituents of the reactants (Ibata, Zou, & Demura, 1995). These reactions can lead to a wide range of products with varying properties.

科学研究应用

合成和化学反应

已经在各种背景下研究了类似于1-N-甲基-6-硝基苯-1,2-二胺的化合物的合成和化学反应,展示了一系列化学行为和应用。例如,2,3,5,6-四氯硝基苯与二胺在高压下进行的SNAr(亲核芳香取代)反应表明,不同的二胺,包括N,N'-二甲基乙二胺和N,N'-二甲基-1,3-丙二胺,通过连续取代导致环化产物。这展示了类似硝基苯衍生物在特定条件下的反应性,突出了合成相关化合物的潜在途径(Ibata, Zou, & Demura, 1995)。

光谱分析

光谱研究,如NMR,提供了对硝基苯衍生物的结构和电子性质的详细见解。对一系列五种硝基苯-1,2-二胺的理论和实验NMR研究提供了有价值的数据,关于它们的化学位移和耦合常数,这对于理解它们的电子结构和反应性至关重要。这些研究有助于量化取代基对氨基化合物的化学位移的影响,这对于设计具有所需性质的化合物至关重要(Bella et al., 2013)。

电子和光物理性质

对硝基苯衍生物的研究还涉及它们的电子和光物理性质。对硝基苯衍生物的解离电子附加和负离子态的研究揭示了它们的电子附加能和负离子的形成的见解。这些研究对于理解这些化合物的电子行为至关重要,这可以应用于材料科学和电子学(Asfandiarov et al., 2007)。

材料科学应用

在材料科学中,硝基苯衍生物被探索其在创建发光材料和传感器方面的实用性。例如,包含硝基苯单元的基于锌的金属-有机框架展示了发光性能,使其能够作为对各种离子和化合物进行敏感多响应传感器的材料。这种材料在环境监测和光学传感器的发展中具有潜在应用(Xu et al., 2020)。

防腐蚀

将硝基苯衍生物用作防腐剂代表了另一个实际应用。研究表明,某些基于硝基苯的化合物有效地抑制金属的腐蚀,为保护工业设备和基础设施提供了一种经济高效的解决方案。这项研究对于开发新的防腐剂至关重要,这些防腐剂可以为金属在恶劣环境中提供持久的保护(Singh & Quraishi, 2016)。

属性

IUPAC Name |

2-N-methyl-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWMVJVLTXLNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482368 | |

| Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-methyl-6-nitrobenzene-1,2-diamine | |

CAS RN |

13183-00-1 | |

| Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)